

2-Fluoro-6-iodobenzoic acid CAS number

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Compound of Interest

Compound Name: **2-Fluoro-6-iodobenzoic acid**

Cat. No.: **B047903**

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An In-depth Technical Guide to **2-Fluoro-6-iodobenzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-6-iodobenzoic acid** (CAS No. 111771-08-5), a key halogenated building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic and purification protocols, and critical applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent in the laboratory.

Core Compound Identification and Properties

2-Fluoro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring both fluorine and iodine atoms ortho to the carboxylic acid group. This unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The iodine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic and metabolic properties of target molecules.

Physicochemical and Spectroscopic Data

The compound is typically supplied as a white to light yellow or brown crystalline powder.[\[1\]](#)[\[2\]](#) Its core properties are summarized in the table below.

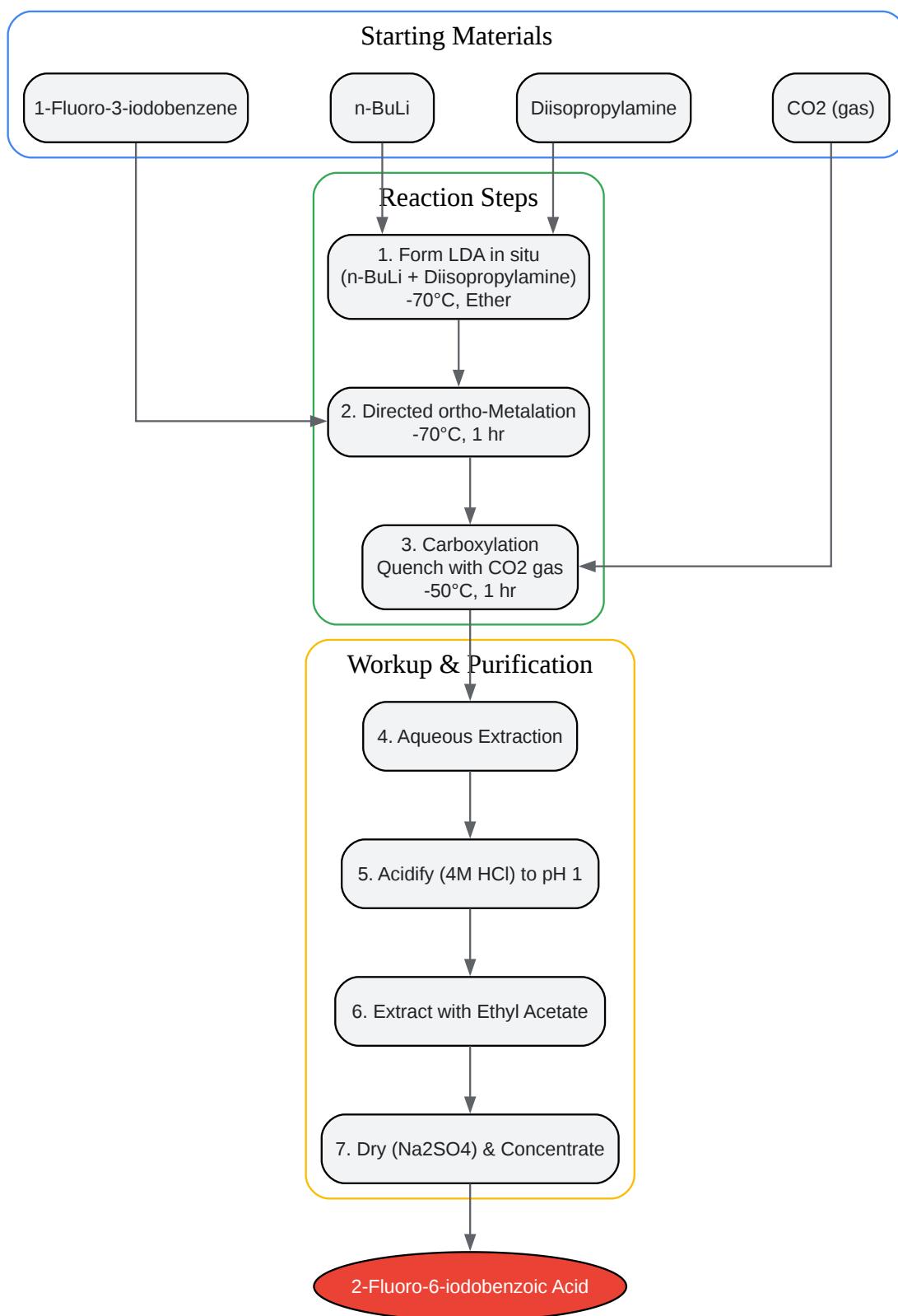
Property	Value	Source(s)
CAS Number	111771-08-5	[3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₄ FIO ₂	[3] [4] [5]
Molecular Weight	266.01 g/mol	[3] [4] [6]
Appearance	White to cream to yellow to pale brown powder	[1] [2]
Melting Point	121.5-130.5 °C (lit.)	[2] [6]
Purity (Typical)	≥97%	[6] [7]
InChI Key	CYCXAPWOBWWNRK-UHFFFAOYSA-N	[6] [7]
SMILES	O=C(O)C1=C(I)C=CC=C1F	[3] [6]

Structural confirmation is typically achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity is most often assessed by High-Performance Liquid Chromatography (HPLC).[\[8\]](#)

Synthesis and Purification

While commercially available, understanding the synthesis of **2-Fluoro-6-iodobenzoic acid** is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale synthesis proceeds via directed ortho-metallation of a readily available precursor, 1-fluoro-3-iodobenzene.[\[1\]](#)

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2-Fluoro-6-iodobenzoic acid**.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for directed ortho-metalation and carboxylation.[\[1\]](#)

- **Inert Atmosphere:** Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
- **LDA Formation:** Charge the flask with anhydrous diethyl ether (300 mL) and diisopropylamine (33.33 g, 330.00 mmol). Cool the solution to -70°C using a dry ice/acetone bath.
- Slowly add n-butyllithium (120 mL of a solution, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -65°C.
- Stir the resulting lithium diisopropylamide (LDA) solution at -70°C for 1 hour.
- **ortho-Metalation:** Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in anhydrous ether (100 mL). Add this solution dropwise to the LDA mixture at -70°C.
- Stir the reaction mixture at -70°C for an additional hour. The lithium atom will selectively replace the proton between the fluorine and iodine atoms due to the directing effect of these halogens.
- **Carboxylation:** Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; maintain it at approximately -50°C for 1 hour.
- **Workup:** Quench the reaction by adding deionized water (300 mL). Separate the aqueous layer.
- Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.
- **Purification:** Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).
- Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **2-Fluoro-6-iodobenzoic acid**, typically as a yellow solid.[\[1\]](#) Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Organic Synthesis

The primary value of **2-Fluoro-6-iodobenzoic acid** lies in its role as a versatile intermediate.[\[1\]](#) [\[8\]](#) The ortho-iodo and ortho-fluoro substituents make it an ideal substrate for constructing highly functionalized aromatic systems.

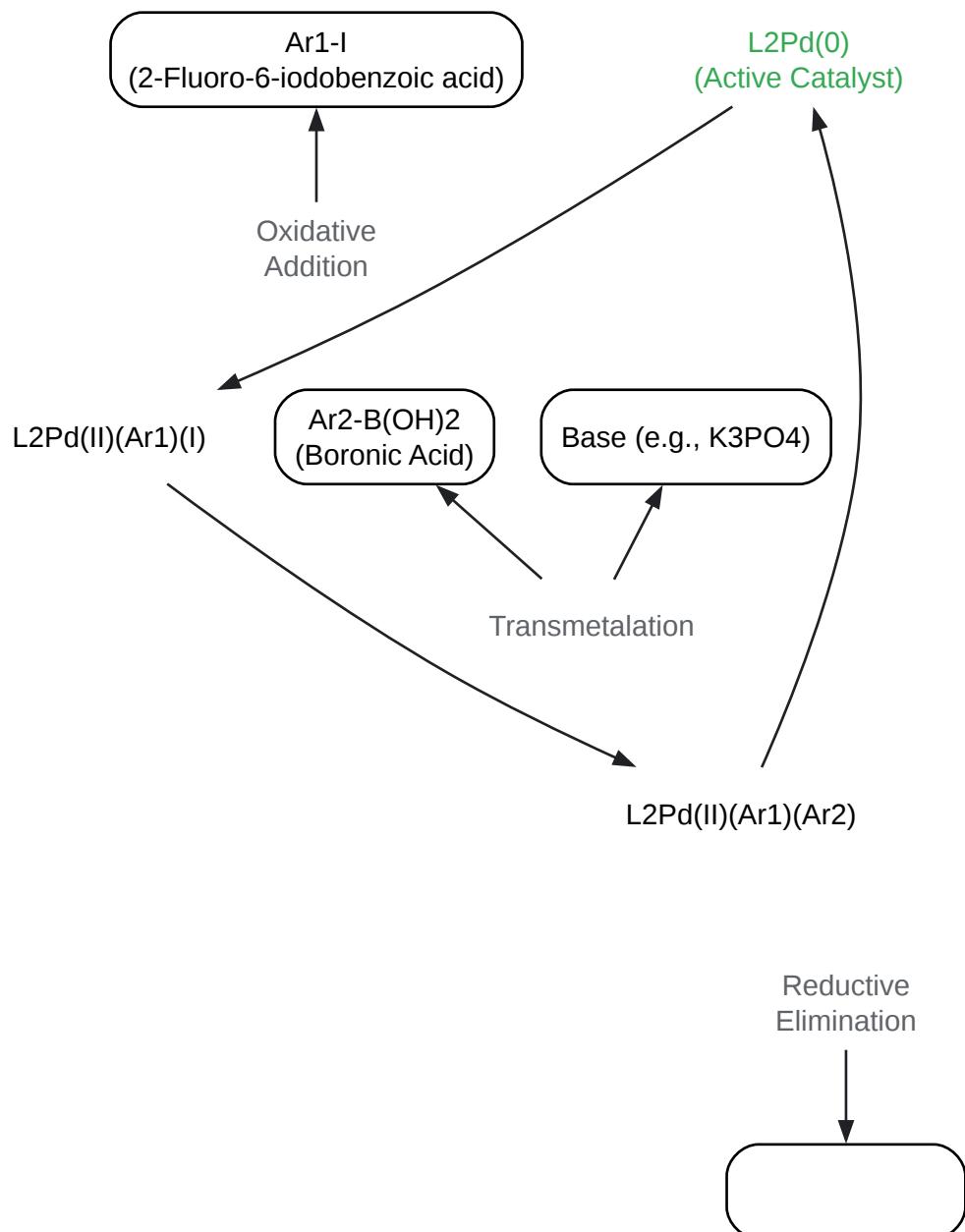
- Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium catalysts, making it an excellent electrophile in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[\[9\]](#)[\[10\]](#) This is the most significant application in drug development for creating C-C, C-N, and C-O bonds.
- Isocoumarin Synthesis: It can be used in one-pot regioselective syntheses of isocoumarins.[\[1\]](#)
- Aryne Precursors: This molecule can serve as a precursor to generate reactive aryne intermediates, enabling access to unique chemical space.[\[11\]](#)
- Precursor to Bioactive Molecules: By serving as a scaffold, it facilitates the synthesis of various active pharmaceutical ingredients (APIs), where the fluoro-iodophenyl moiety is a key structural element.[\[8\]](#)

Spotlight Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[\[12\]](#) **2-Fluoro-6-iodobenzoic acid** is an excellent substrate due to the high reactivity of the C-I bond.

Catalytic Cycle Mechanism

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[\[10\]](#)[\[12\]](#)



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Causality of Steps:

- **Oxidative Addition:** The active $Pd(0)$ catalyst inserts into the carbon-iodine bond of **2-fluoro-6-iodobenzoic acid**. This is often the rate-limiting step and is facilitated by the weak C-I bond.^[9]

- Transmetalation: A base activates the boronic acid partner, forming a boronate species.[13] This species then transfers its organic group (Ar^2) to the palladium center, displacing the iodide.
- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the $\text{Pd}(0)$ catalyst.[10]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized starting point and requires optimization for specific substrates.[9]

Materials:

- **2-Fluoro-6-iodobenzoic acid** (1.0 eq.)
- Arylboronic acid (1.2 - 1.5 eq.)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Phosphine Ligand (e.g., SPhos, 4 mol%)
- Base (e.g., K_3PO_4 , 3.0 eq.)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 v/v)

Procedure:

- Setup: To a dry Schlenk flask under an argon atmosphere, add **2-fluoro-6-iodobenzoic acid**, the arylboronic acid, K_3PO_4 , $\text{Pd}_2(\text{dba})_3$, and SPhos.
- Inerting: Evacuate and backfill the flask with argon three times to ensure the atmosphere is inert. Oxygen can deactivate the palladium catalyst.[9]
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This ensures the carboxylic acid product is protonated and will move to the organic layer.^[9] c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Field Insights

- Low Reactivity: The steric hindrance from the ortho-carboxylate group can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate this step and improve yields.^[9]
- Protodehalogenation: A common side reaction is the replacement of the iodine atom with hydrogen, yielding 2-fluorobenzoic acid. This can be caused by impurities, protic solvents, or certain bases.^[9] Using an anhydrous base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous aprotic solvents can minimize this issue.^[9]
- Homocoupling: The formation of a biphenyl-2,2'-dicarboxylic acid derivative (from the starting material) or a biaryl from the boronic acid partner can occur. This is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.^[12] Ensuring thorough degassing and using robust catalysts can suppress this side reaction.

Safety and Handling

Proper handling of **2-Fluoro-6-iodobenzoic acid** is essential for laboratory safety.

Hazard Information	Description	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[11]
Signal Word	Warning	[6] [11]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[6] [14]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6] [14]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or face shield (EN 166).[\[14\]](#)
- Hand Protection: Chemical-resistant protective gloves.[\[14\]](#)
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[\[14\]](#)
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[\[14\]](#)

Storage and Incompatibilities:

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[15\]](#)
Recommended storage is at 4°C, protected from light.[\[3\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]

Conclusion

2-Fluoro-6-iodobenzoic acid is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. By understanding its synthesis, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile chemical building block.

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